molecular formula C16H14F2N2O4 B5720698 N-(1,3-BENZODIOXOL-5-YL)-N'-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]UREA

N-(1,3-BENZODIOXOL-5-YL)-N'-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]UREA

Cat. No.: B5720698
M. Wt: 336.29 g/mol
InChI Key: LUWBOFKWJAGDDJ-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]UREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring and a difluoromethoxy-substituted phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]UREA typically involves multiple steps, starting with the preparation of the benzodioxole and difluoromethoxy-substituted phenyl intermediates. These intermediates are then coupled through a urea linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]UREA has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N’-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]UREA stands out due to its unique combination of a benzodioxole ring and a difluoromethoxy-substituted phenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(difluoromethoxy)-2-methylphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O4/c1-9-6-11(24-15(17)18)3-4-12(9)20-16(21)19-10-2-5-13-14(7-10)23-8-22-13/h2-7,15H,8H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWBOFKWJAGDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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